molecular formula C23H33N3NaO10P B549515 Phosphoramidon disodium salt CAS No. 119942-99-3

Phosphoramidon disodium salt

Cat. No.: B549515
CAS No.: 119942-99-3
M. Wt: 565.5 g/mol
InChI Key: IFGCUJZIWBUILZ-KGUNCBEVSA-M
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Mechanism of Action

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .

Mode of Action

This compound acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .

Biochemical Pathways

The inhibition of NEP by this compound affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.

Result of Action

The inhibition of NEP by this compound leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.

Biochemical Analysis

Biochemical Properties

Phosphoramidon disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the release of immunoreactive-endothelin (IR-ET) by affecting the conversion of big ET-1 to ET-1 in porcine aortic endothelial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In porcine aortic endothelial cells, for example, this compound inhibited the release of immunoreactive-endothelin (IR-ET) by 10-20% and increased IR-CTF levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Preparation Methods

Chemical Reactions Analysis

Phosphoramidon disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. The major products formed depend on the reaction conditions and the specific reagents used .

Comparison with Similar Compounds

Phosphoramidon disodium salt is unique due to its specific inhibition of metalloproteinases. Similar compounds include:

This compound stands out due to its potent and specific inhibition of a wide range of metalloproteinases, making it a valuable tool in biochemical research .

Properties

CAS No.

119942-99-3

Molecular Formula

C23H33N3NaO10P

Molecular Weight

565.5 g/mol

IUPAC Name

sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate

InChI

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1

InChI Key

IFGCUJZIWBUILZ-KGUNCBEVSA-M

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+]

SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+]

Appearance

Solid powder

Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase.

boiling_point

N/A

melting_point

N/A

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

-20°C

Synonyms

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?

A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].

Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?

A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.

Q3: Were there other substances investigated for similar effects on skin in these studies?

A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:

  • Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].
  • Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].
  • Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].

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